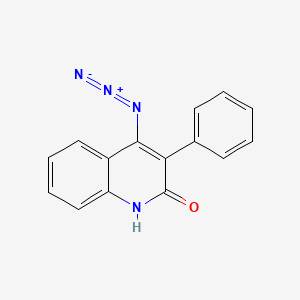

2(1H)-Quinolinone, 4-azido-3-phenyl-

CAS No.: 108832-08-2

Cat. No.: VC19162992

Molecular Formula: C15H10N4O

Molecular Weight: 262.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 108832-08-2 |

|---|---|

| Molecular Formula | C15H10N4O |

| Molecular Weight | 262.27 g/mol |

| IUPAC Name | 4-azido-3-phenyl-1H-quinolin-2-one |

| Standard InChI | InChI=1S/C15H10N4O/c16-19-18-14-11-8-4-5-9-12(11)17-15(20)13(14)10-6-2-1-3-7-10/h1-9H,(H,17,20) |

| Standard InChI Key | WPMKBEHWGBVZPM-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2=C(C3=CC=CC=C3NC2=O)N=[N+]=[N-] |

Introduction

Key Findings

2(1H)-Quinolinone, 4-azido-3-phenyl- is a heterocyclic compound characterized by a quinolinone backbone functionalized with an azido group at position 4 and a phenyl substituent at position 3. This molecule has garnered attention for its utility in click chemistry, pharmaceutical applications, and as a precursor for synthesizing bioactive derivatives. Recent studies highlight its role in copper-catalyzed cycloadditions, antimicrobial agents, and anticancer drug candidates .

Structural and Chemical Characteristics

Molecular Framework

The compound belongs to the quinolinone family, featuring a bicyclic structure with a ketone group at position 2. The azido (-N₃) and phenyl (-C₆H₅) groups at positions 4 and 3, respectively, confer unique reactivity and steric properties. Computational studies suggest that the azido group enhances electrophilicity, facilitating participation in 1,3-dipolar cycloadditions .

Synthetic Methodologies

Halogen-Azide Exchange

A common route involves substituting halogen atoms (Cl/Br) at position 3 of quinoline-2,4-diones with azide groups. For example:

-

Chlorination: 4-hydroxyquinolin-2(1H)-one is treated with sulfuryl chloride (SO₂Cl₂) to yield 3-chloroquinoline-2,4-dione .

-

Azidation: The chloro intermediate reacts with sodium azide (NaN₃) in DMF, producing 3-azidoquinoline-2,4-dione .

-

Phenyl Introduction: Suzuki-Miyaura coupling or Friedel-Crafts alkylation introduces the phenyl group at position 3 .

Example Reaction:

One-Pot Multicomponent Synthesis

Recent protocols optimize efficiency by combining halogenation, azidation, and cycloaddition in a single pot. Copper(I) catalysts (e.g., CuI) promote 1,3-dipolar cycloadditions between 4-azidoquinolinones and terminal alkynes, yielding triazole-functionalized derivatives .

Reactivity and Functionalization

Click Chemistry Applications

The azido group enables Huisgen cycloaddition with alkynes to form 1,2,3-triazoles, a cornerstone of click chemistry. This reaction is pivotal for creating libraries of bioactive molecules:

Reduction to Amines

Catalytic hydrogenation or Staudinger reactions reduce the azido group to an amine, yielding 4-amino-3-phenylquinolin-2(1H)-one. This intermediate is valuable for synthesizing antiviral and anticancer agents .

Biological and Pharmacological Activities

Antimicrobial Properties

Derivatives exhibit broad-spectrum activity:

-

Antifungal: MIC values of 8–32 µg/mL against Candida albicans .

-

Antibacterial: Inhibition of Staphylococcus aureus (MIC = 16 µg/mL) .

Antioxidant Activity

Electron-donating substituents enhance radical scavenging:

Industrial and Research Applications

Drug Discovery

-

Lead Optimization: Serves as a scaffold for kinase inhibitors and antimicrobial agents .

-

Prodrug Design: Azido-to-amine conversion enables targeted drug delivery .

Material Science

-

Polymer Functionalization: Triazole linkages enhance material durability .

-

Fluorescent Probes: Quinolinone derivatives exhibit tunable emission for bioimaging .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume